molecular formula C8H12O2 B13559087 Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester CAS No. 15760-37-9

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester

Cat. No.: B13559087
CAS No.: 15760-37-9
M. Wt: 140.18 g/mol
InChI Key: VNTGINYYWOIWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester can be synthesized through several methods. One common synthetic route involves the esterification of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methylene group may also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester is unique due to the presence of both a methyl and a methylene group on the cyclobutane ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

15760-37-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-6-4-8(2,5-6)7(9)10-3/h1,4-5H2,2-3H3

InChI Key

VNTGINYYWOIWNM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.